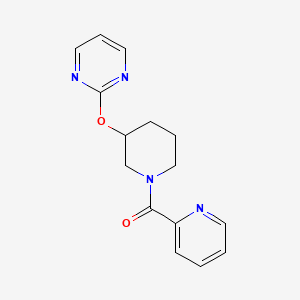

Pyridin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Pyridin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone” is a chemical compound with the empirical formula C11H14N2O . It is a part of a class of compounds known as pyrimidine derivatives, which are known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl carbamates has been described, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl substituted carbamates .Aplicaciones Científicas De Investigación

Metabolic Pathways and Pharmacokinetics

A study on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor related to Pyridin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone highlighted its rapid absorption and primary metabolism through hydroxylation. This research provided insights into the drug's elimination via metabolism and renal clearance, with significant implications for its therapeutic application in diabetes treatment (Sharma et al., 2012).

Synthesis of Novel Compounds

Research on the synthesis of novel fused chromone–pyrimidine hybrids demonstrated the versatility of Pyridin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone-related compounds in creating functionalized molecules. This approach utilized the ANRORC reaction, indicating the compound's utility in developing novel therapeutic agents (Sambaiah et al., 2017).

Antimicrobial and Antitumor Activities

Another study synthesized pyridine derivatives and tested their antimicrobial activity, showcasing the potential of Pyridin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone analogs in combating various microbial strains. This research provides a foundation for developing new antimicrobial agents (Patel et al., 2011).

Catalytic Applications

The synthesis of Zinc complexes with multidentate nitrogen ligands, including Pyridin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone analogs, demonstrated their effectiveness as catalysts in Aldol reactions. These findings suggest the compound's utility in organic synthesis and potential industrial applications (Darbre et al., 2002).

Luminescent Materials

Research on the one-pot synthesis of emitters with large Stokes' shifts involved derivatives of Pyridin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone. These compounds were used to develop luminescent materials, indicating their potential in creating low-cost, high-efficiency lighting and display technologies (Volpi et al., 2017).

Propiedades

IUPAC Name |

pyridin-2-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-14(13-6-1-2-7-16-13)19-10-3-5-12(11-19)21-15-17-8-4-9-18-15/h1-2,4,6-9,12H,3,5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUHAZCLGXKVDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=N2)OC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridin-2-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-naphthamide](/img/structure/B2682079.png)

![methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2682081.png)

![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682082.png)

![3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene](/img/structure/B2682083.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2682084.png)

![3-(4-fluorophenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)

![1-[4-(tert-butyl)phenyl]-3-[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2682088.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propionamide](/img/structure/B2682093.png)

![[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2682094.png)

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2682096.png)

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2682097.png)